molecular formula C15H23NO3 B11831782 tert-butyl (R)-(4-hydroxy-1-phenylbutyl)carbamate

tert-butyl (R)-(4-hydroxy-1-phenylbutyl)carbamate

Cat. No.: B11831782
M. Wt: 265.35 g/mol
InChI Key: HGZKSUJSMKVWGV-CYBMUJFWSA-N
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Description

tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate: is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a butyl chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used include triethylamine or pyridine .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkoxides or amines.

Major Products Formed:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted carbamates or ethers.

Scientific Research Applications

Chemistry: tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: Its stability and ability to release active amines under specific conditions make it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is used in the production of polymers and coatings. Its ability to form stable carbamate linkages is exploited in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate involves the formation of carbamate linkages with target molecules. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. In enzymatic reactions, the compound can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl (substituted benzamido)phenylcarbamate

Comparison: tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is unique due to the presence of the hydroxy and phenyl groups, which provide additional functionalization and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in applications requiring selective reactivity and stability .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[(1R)-4-hydroxy-1-phenylbutyl]carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(10-7-11-17)12-8-5-4-6-9-12/h4-6,8-9,13,17H,7,10-11H2,1-3H3,(H,16,18)/t13-/m1/s1

InChI Key

HGZKSUJSMKVWGV-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCO)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCO)C1=CC=CC=C1

Origin of Product

United States

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